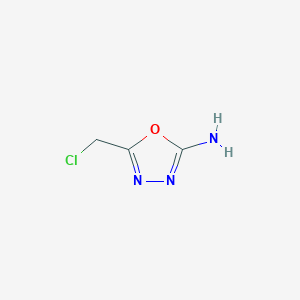

2-(2-chloroethyl)piperazine dihydrochloride

Vue d'ensemble

Description

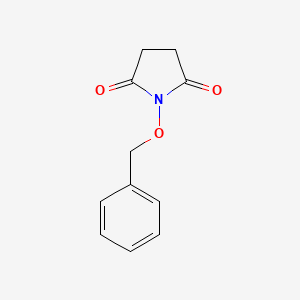

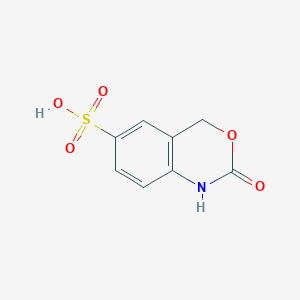

2-(2-Chloroethyl)piperazine dihydrochloride (CEPDC) is an organic compound belonging to the class of piperazines. It is an important intermediate in the synthesis of many pharmaceuticals, and is widely used in scientific research. CEPDC is a white solid with a molecular weight of 225.1 g/mol and a melting point of 87-89°C. Its solubility in water is low, and it is mainly used in the form of its hydrochloride salt.

Applications De Recherche Scientifique

Anticancer Research

A study focused on designing and synthesizing novel piperazine (2-chloroethyl)-1-nitrosourea analogues as anticancer agents. These compounds were tested against various human cancer cell lines, with compound 6f showing potent activity against the HCT-116 cell line, indicating its potential as an anticancer agent (Sowmithri, Kumar, Mahesh, & Krishnamohan, 2022).

Synthesis of Differentially Protected Piperazines

Research on the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been conducted. These compounds, starting from commercially available piperazine derivatives, are valuable in creating biologically active compounds and in constructing combinatorial libraries (Gao & Renslo, 2007).

Development of Piperazine-based Ligands

A study highlighted the significance of piperazine-based compounds in research, as the piperazine nucleus is found in many biologically active compounds. Piperazine derived ligands and their metal complexes have been used in various fields including antimicrobial, antioxidant, anticancer, DNA binding, and in the creation of metal-organic frameworks (Kant, Kaur, Hilal, Aggarwal, & Maji, 2020).

Corrosion Inhibition Research

In the field of materials science, piperazine derivatives have been studied as corrosion inhibitors for mild steel in acidic media. These studies have shown that certain piperazine derivatives can significantly inhibit corrosion, with their effectiveness varying with temperature and concentration (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

Carbon Dioxide Capture Research

Piperazine has been extensively studied as a solvent for post-combustion carbon dioxide capture. Research has focused on improving this process by investigating the effects of various substituents on piperazine, aiming to enhance CO2 absorption capacity and reduce volatility-related losses (Gangarapu, Wierda, Marcelis, & Zuilhof, 2014).

Environmental Biotechnology

A study on the degradation of piperazine by a bacterial strain isolated from activated sludge highlighted the potential of using bioremediation to manage piperazine pollution. This research provided insights into the optimal conditions for piperazine degradation and proposed a degradation pathway (Cai, Li, Cai, & He, 2013).

Propriétés

IUPAC Name |

2-(2-chloroethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOULXNUCBERTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCCl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)

![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)

![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)